molecular formula C12H17N3O2S B3396207 Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate CAS No. 1011408-64-2

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B3396207
CAS No.: 1011408-64-2
M. Wt: 267.35 g/mol
InChI Key: GUPOQUPYDPCAOD-UHFFFAOYSA-N
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Description

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate is a synthetic chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a piperidine core substituted with an ester group and a sulfanylpyrimidine ring, a structure that is commonly explored in the development of pharmacologically active molecules. Piperidine derivatives are frequently investigated as key scaffolds in the synthesis of compounds targeting infectious diseases. For instance, structurally similar piperidine compounds have been identified as potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis , presenting a promising strategy for novel tuberculosis therapy . The 2-sulfanylpyrimidine moiety can act as a potential hinge-binding group in enzyme inhibitors, making this compound a versatile intermediate for constructing targeted libraries. Researchers may utilize this reagent in the design and synthesis of small molecules for high-throughput screening, structure-activity relationship (SAR) studies, and hit-to-lead optimization campaigns. This product is intended for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Proper safety protocols should be followed, and handling should be conducted by qualified personnel in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(2-sulfanylidene-1H-pyrimidin-6-yl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-17-11(16)9-4-7-15(8-5-9)10-3-6-13-12(18)14-10/h3,6,9H,2,4-5,7-8H2,1H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPOQUPYDPCAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=NC(=S)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace one functional group with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate has been identified as a significant compound in the development of new therapeutic agents. Its structure suggests potential interactions with various biological targets, particularly in the treatment of diseases mediated by Spleen Tyrosine Kinase (SYK) activity.

Key Applications:

  • SYK Inhibition : Compounds similar to this compound have been shown to inhibit SYK, which is implicated in several inflammatory and autoimmune diseases such as rheumatoid arthritis, asthma, and certain cancers . The inhibition of SYK can lead to reduced inflammation and improved clinical outcomes in these conditions.
  • Anticancer Properties : Research indicates that compounds targeting SYK may also exhibit anticancer properties. The modulation of SYK activity can influence tumor growth and metastasis, making this compound a candidate for further investigation in oncology .

Pharmacological Studies

Pharmacological studies have begun to assess the efficacy and safety profile of this compound. Early-stage studies suggest that it may possess a favorable pharmacokinetic profile, which is crucial for therapeutic use.

Case Studies:

  • Inflammatory Diseases : In preclinical models, compounds that inhibit SYK have demonstrated effectiveness in reducing symptoms associated with inflammatory diseases. For instance, studies have shown significant improvements in animal models of asthma and rheumatoid arthritis when treated with SYK inhibitors .
  • Cancer Models : this compound has been evaluated for its effects on cancer cell lines. Initial results indicate a reduction in cell viability and proliferation, suggesting potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The sulfanylpyrimidinyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The piperidine ring provides structural stability and can enhance binding affinity to the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate with structurally related piperidine-4-carboxylate derivatives, focusing on synthetic yields, physicochemical properties, and substituent effects.

Substituted Pyrimidine Derivatives

Ethyl 1-(6-Morpholinopyrimidin-4-yl)piperidine-4-carboxylate
  • Substituent : Morpholine at pyrimidine C4.
  • Molecular Weight : 321 g/mol ([M+H]+ = 321).
  • Synthesis : 55% yield via nucleophilic substitution of a chloropyrimidine intermediate with morpholine in DMF .
  • Chromatography : LCMS retention time (Rt) = 1.58 min (formic acid method).
  • Key Difference : The morpholine group enhances hydrophilicity but reduces steric bulk compared to sulfanyl.
Ethyl 1-(1-(Quinolin-8-yl)ethyl)piperidine-4-carboxylate
  • Substituent: Quinoline-8-yl ethyl group.
  • Molecular Weight : 391.2 g/mol ([M+H]+ = 391.2).
  • Synthesis : 33% yield via alkylation of a piperidine precursor .
  • Chromatography : HPLC retention time (tR) = 5.7 min (>95% purity).
  • Key Difference: The bulky quinoline moiety increases hydrophobicity and may influence target selectivity.
Ethyl 1-Pyrimidin-2-yl-piperidine-4-carboxylate (CAS 111247-60-0)
  • Substituent : Pyrimidin-2-yl.
  • Similarity Score : 0.63 (compared to target compound).

Benzyl and Aromatic Substituents

Ethyl 1-(2-Chlorobenzyl)piperidine-4-carboxylate
  • Substituent : 2-Chlorobenzyl.
  • Molecular Weight : 282 g/mol ([M+H]+ = 282).
  • Synthesis : 60.6% yield via benzylation .
  • Key Difference : The chlorobenzyl group introduces steric hindrance and lipophilicity.
Ethyl 1-(4-Methylbenzyl)piperidine-4-carboxylate
  • Substituent : 4-Methylbenzyl.
  • Molecular Weight : 262 g/mol ([M+H]+ = 262).
  • Synthesis : 76.6% yield .
  • Key Difference : Methyl substitution enhances electron density without significant steric effects.

Heterocyclic and Complex Substituents

Ethyl 1-(2-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-5-yl)ethyl)piperidine-4-carboxylate
  • Substituent : Benzo[d][1,3]dioxin ethyl.
  • Molecular Weight : ~308 g/mol ([M+H]+ = 308.1).
  • Synthesis : Crude product obtained via multi-step alkylation and oxidation .
Ethyl 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxylate
  • Substituent : 4-Sulfamoylbenzoyl.
  • Synthesis : Prepared via EDCI/HOBt-mediated coupling, followed by hydrazine treatment .
  • Key Difference : The sulfonamide group enhances hydrogen-bonding capacity, relevant for enzyme inhibition.

Chlorinated Derivatives

Ethyl 1-(2-Chloroacetyl)piperidine-4-carboxylate (CAS 318280-71-6)
  • Substituent : 2-Chloroacetyl.
  • Applications : Intermediate in synthesizing bioactive molecules (e.g., kinase inhibitors) .
  • Key Difference : The chloroacetyl group provides a reactive site for further functionalization.

Key Findings

  • Synthetic Efficiency: Benzyl derivatives (e.g., 4-methylbenzyl) achieve higher yields (>75%) compared to pyrimidine or quinoline analogs (<60%), likely due to simpler reaction pathways .
  • Chromatographic Behavior: Quinoline-containing derivatives exhibit longer HPLC retention times, reflecting increased hydrophobicity .
  • Functional Group Impact : The sulfanyl group in the target compound may enhance interactions with biological targets (e.g., enzymes via disulfide bonds), whereas morpholine or sulfonamide groups prioritize solubility or hydrogen bonding .

Biological Activity

Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring, a pyrimidine moiety with a sulfanyl group, and an ethyl ester functionality. The molecular formula is C12H16N2O2SC_{12}H_{16}N_2O_2S with a molecular weight of approximately 256.34 g/mol. Its structure can be represented as follows:

Ethyl 1 2 sulfanylpyrimidin 4 yl piperidine 4 carboxylate\text{Ethyl 1 2 sulfanylpyrimidin 4 yl piperidine 4 carboxylate}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Nitric Oxide Synthase (NOS) Inhibition : Preliminary studies suggest that this compound may influence nitric oxide production by inhibiting nitric oxide synthase, which plays a crucial role in vascular function and inflammation .
  • Antitumor Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. This effect is likely mediated through pathways involving the modulation of signaling proteins related to cell growth and survival .
  • Antimicrobial Properties : this compound exhibits antimicrobial activity against specific bacterial strains, indicating its potential as an antibacterial agent .

Biological Activity Data

Activity Type Target/Effect Reference
NOS InhibitionModulates nitric oxide levels
AntitumorInhibits proliferation in cancer cells
AntimicrobialEffective against certain bacterial strains

Case Study 1: Antitumor Efficacy

A study investigated the antitumor effects of this compound in xenograft models of breast cancer. The compound was administered at varying doses (10 mg/kg, 30 mg/kg, and 100 mg/kg) and demonstrated significant tumor growth inhibition compared to control groups. Histological analysis revealed reduced mitotic activity and increased apoptosis in treated tumors .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential for development as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate, and how can intermediates be purified?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrimidine-thiol moiety followed by coupling with a piperidine-carboxylate intermediate. A common approach includes:

  • Step 1 : Condensation of 2-sulfanylpyrimidine-4-carboxylic acid derivatives with piperidine-4-carboxylate esters under basic conditions (e.g., NaOH or K₂CO₃) in ethanol or THF .
  • Step 2 : Esterification or nucleophilic substitution to introduce the ethyl group.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended for isolating intermediates .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :
    • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
    • NMR Spectroscopy : Confirm the presence of key protons (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, pyrimidine aromatic protons at δ 7.0–8.5 ppm) .
    • Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak (expected m/z: calculated based on C₁₂H₁₆N₃O₂S) .

Advanced Research Questions

Q. What strategies optimize the reaction yield during the coupling of pyrimidine and piperidine moieties?

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions. For example, Pd(PPh₃)₄ in DMF at 80°C improved yields in analogous quinoline-piperidine systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Side Reaction Mitigation : Monitor for thiol oxidation by replacing air with inert gas (N₂/Ar) and adding reducing agents like TCEP .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrases or kinases). Focus on the pyrimidine-thiol group’s hydrogen bonding and the piperidine ring’s hydrophobic interactions .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What analytical approaches resolve contradictions in spectral data for structural analogs?

  • Comparative NMR Analysis : Cross-reference chemical shifts with structurally similar compounds (e.g., ethyl 1-acetylpiperidine-4-carboxylate, δ 1.2–1.4 ppm for ethyl groups) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in ethanol/diethyl ether and solving the structure via SHELX .

Q. How should researchers handle stability issues during storage?

  • Storage Conditions : Store at –20°C under nitrogen in amber vials to prevent hydrolysis of the ester group and thiol oxidation .
  • Stability Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free carboxylic acid from ester hydrolysis) .

Methodological Challenges and Solutions

Q. What protocols are recommended for evaluating in vitro biological activity?

  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., human carbonic anhydrase II) with 4-nitrophenyl acetate as substrate. Calculate IC₅₀ via nonlinear regression .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation in HeLa cells using flow cytometry .

Q. How can SAR studies be designed to improve pharmacokinetic properties?

  • Modification Sites :
    • Piperidine Ring : Introduce methyl groups to enhance lipophilicity (ClogP ↑) and BBB permeability .
    • Ethyl Ester : Replace with tert-butyl esters to delay hydrolysis and prolong plasma half-life .
  • In Vivo Testing : Administer derivatives (10 mg/kg, i.v.) in rodent models and measure plasma clearance via LC-MS/MS .

Safety and Compliance

Q. What safety precautions are critical during synthesis?

  • Hazard Mitigation : Use fume hoods for reactions involving volatile solvents (e.g., DCM). Wear nitrile gloves and goggles due to skin/eye irritation risks .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect thiol-containing waste separately for incineration .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-(2-sulfanylpyrimidin-4-yl)piperidine-4-carboxylate

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